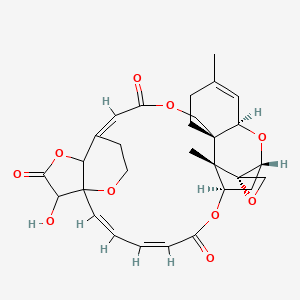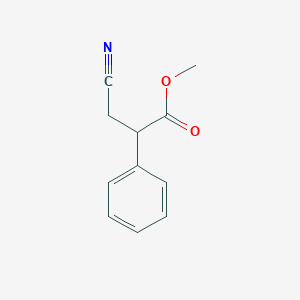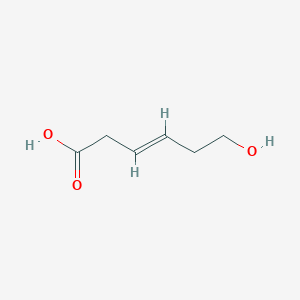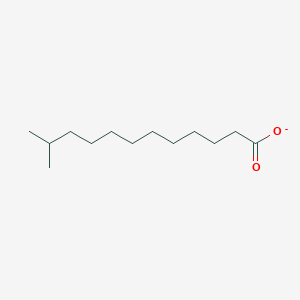
2',3'-Deoxyroritoxin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2',3'-Deoxyroritoxin D is a natural product found in Paramyrothecium roridum with data available.
Wissenschaftliche Forschungsanwendungen
1. Brain Glucose Metabolism Mapping
2-deoxy-2-[18F] fluoro-D-glucose (18FDG) was developed for mapping brain glucose metabolism in living humans. This breakthrough allowed for the first time the measurement of regional glucose metabolism in the living human brain, making significant contributions to the basic human neurosciences (Fowler & Ido, 2002).
2. Investigating Glycolysis Inhibition and ER Stress
Research on 2-deoxy-d-glucose (2-DG) in cancer cells showed that it activates autophagy via endoplasmic reticulum (ER) stress rather than ATP depletion. This insight is vital for understanding the role of 2-DG in modulating cancer cell growth and survival (Xi et al., 2011).
3. Tumor Imaging and Metastasis Detection
The glucose analogs 2-deoxy-D-glucose (2-DG) and 2-fluoro-2-deoxy-D-glucose (FDG) are utilized in CEST-MRI for tumor imaging. These analogs significantly enhance the CEST effect in MRI for detecting tumors and metastases, potentially replacing PET/CT or PET/MRI in cancer research (Rivlin et al., 2013).
4. Study of Cellular Energy Deprivation Effects
2-Deoxy-D-glucose's ability to interfere with glucose metabolism has been explored to study effects like nutrient and energy deprivation on cancer cell growth. It acts as a d-glucose mimic, inhibiting glycolysis and leading to cell death. This research provides insights into 2-DG's role as a potential adjuvant for other chemotherapeutics (Pająk et al., 2019).
5. Anticancer and Antiviral Therapeutic Research
2-DG, due to its inhibition of ATP generation and interference with protein glycosylation, is being tested as an anticancer and antiviral therapeutic. It highlights the therapeutic potential of 2-DG in various pathological conditions, including cancer and viral infections (Kang & Hwang, 2006).
6. Investigating Effects on Malignant Cell Lines
2-Deoxy-D-glucose's effects on various malignant cell lines have been studied to understand its inhibitory activity against tumor growth. This research has shown diverse responses in different cancer cell lines, suggesting 2-DG's potential as a new therapeutic agent (Zhang et al., 2006).
7. Understanding Cellular Response to Glucose Starvation
Research has shown that 2-DG does not solely inhibit cell growth by preventing glucose catabolism. This insight into the complex mechanisms of 2-DG's action helps understand its broader biological properties beyond the metabolic block, which are essential for its application in studies of cancer, neurodegeneration, calorie restriction, and aging (Ralser et al., 2008).
Eigenschaften
Molekularformel |
C29H32O10 |
|---|---|
Molekulargewicht |
540.6 g/mol |
IUPAC-Name |
(2Z,4Z,8R,9S,10S,11R,13R,18R,22Z)-27-hydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21,26-trione |
InChI |
InChI=1S/C29H32O10/c1-16-6-9-27-14-34-22(31)12-17-7-10-35-28(23(32)25(33)39-24(17)28)8-4-3-5-21(30)38-18-13-20(37-19(27)11-16)29(15-36-29)26(18,27)2/h3-5,8,11-12,18-20,23-24,32H,6-7,9-10,13-15H2,1-2H3/b5-3-,8-4-,17-12-/t18-,19-,20-,23?,24?,26-,27-,28?,29+/m1/s1 |
InChI-Schlüssel |
UJNFLVHOSYQQNF-JKTXOODUSA-N |
Isomerische SMILES |
CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C\4/CCOC5(C4OC(=O)C5O)/C=C\C=C/C(=O)O[C@H]6[C@]3([C@]7(CO7)[C@@H](C6)O2)C |
Kanonische SMILES |
CC1=CC2C3(CC1)COC(=O)C=C4CCOC5(C4OC(=O)C5O)C=CC=CC(=O)OC6C3(C7(CO7)C(C6)O2)C |
Synonyme |
2',3'-deoxyroritoxin D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Oxazolo[3,2-a]pyridine](/img/structure/B1258410.png)

![7-[(4S)-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-YL]heptanoic acid](/img/structure/B1258413.png)


![3-[(1R)-1-[[(2S)-3-[diethoxymethyl(hydroxy)phosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B1258419.png)
![17-[5-(Dimethylamino)pentan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1258420.png)

![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2S,4S)-4-(1-benzothiophen-3-yl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1258422.png)
![3-hydroxy-2-(3-methylphenyl)-5-nitro-N-[1-(phenylmethyl)-4-piperidinyl]-4-triazolimine](/img/structure/B1258424.png)

